3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid
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Overview
Description
It is found in various plants and is known for its antioxidant, anti-inflammatory, and antimicrobial properties . This compound is widely studied for its potential therapeutic applications and its role in plant metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: Its antioxidant properties make it a subject of study for protecting cells from oxidative stress.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress . It also inhibits the activity of certain enzymes involved in inflammation and microbial growth, contributing to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.
Ferulic Acid: Known for its antioxidant and anti-inflammatory effects.
Chlorogenic Acid: Found in coffee, with strong antioxidant activity.
Uniqueness
3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid is unique due to its specific structure, which allows for a combination of antioxidant, anti-inflammatory, and antimicrobial properties. Its dual methoxy groups enhance its stability and effectiveness compared to other similar compounds .
Properties
Molecular Formula |
C11H12O6 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O6/c1-16-8-4-6(3-7(12)11(14)15)5-9(17-2)10(8)13/h4-5,13H,3H2,1-2H3,(H,14,15) |
InChI Key |
OSIRPBGXEVFDDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=O)C(=O)O |
Origin of Product |
United States |
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